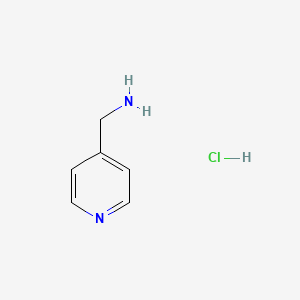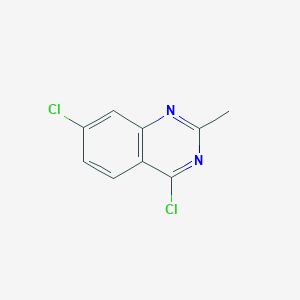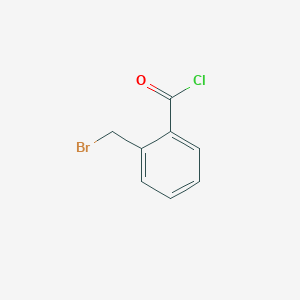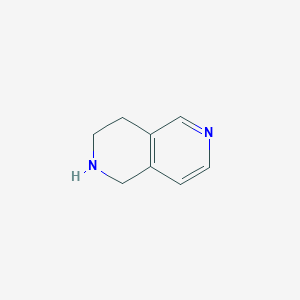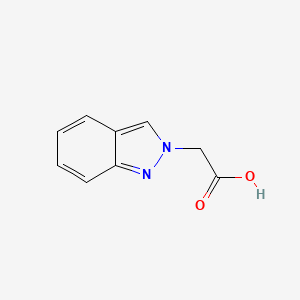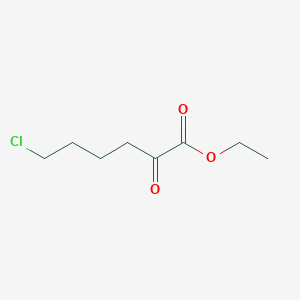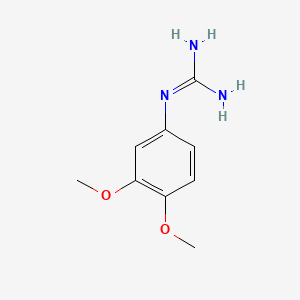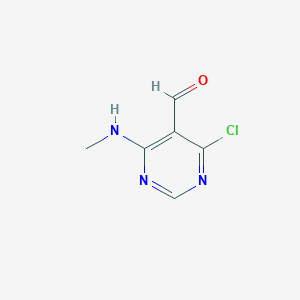
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Descripción general
Descripción
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C6H6ClN3O . It has a molecular weight of 171.58 g/mol. The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds has been discussed in various literature . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” can be represented by the SMILES string CNc1cc (Cl)ncn1 . The InChI code for the compound is 1S/C5H6ClN3/c1-7-5-2-4 (6)8-3-9-5/h2-3H,1H3, (H,7,8,9) .
Physical And Chemical Properties Analysis
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a solid at room temperature . It has a melting point of 138-142 °C . The compound is soluble in acetic acid .
Aplicaciones Científicas De Investigación
Synthesis of Fused Pyrimidines
This compound serves as a precursor for the construction of various fused pyrimidines. These include structures like pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines . Such fused pyrimidines are significant due to their presence in numerous biologically active compounds, making them valuable in medicinal chemistry.
Development of New Drugs
The pyrimidine fragment is an important pharmacophore for new drug development. Natural pyrimidine derivatives and their synthetic analogs exhibit a wide spectrum of biological activities . Therefore, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde can be instrumental in the synthesis of new therapeutic agents.
Creation of Pyrimidine-based Precursors
Through SNAr reactions, this compound can be used to build pyrimidine-based compound precursors of N-heterocyclic systems . This is crucial for the development of pharmaceuticals and agrochemicals, where pyrimidine cores are often required.
Heteroaromatic Synthesis
As a versatile building block, it can be employed in the synthesis of heteroaromatic compounds. The pyrimidine core is the second most common heteroaromatic ring present in pharmaceutically active compounds after the pyridine scaffold .
Regioselective Synthesis Strategies
This compound can be used in regioselective synthesis strategies to obtain chloropyrimidines, which are valuable intermediates in organic synthesis. Such strategies are complementary to conventional synthesis methods of pyrimidines and their analogs .
Aromatic Nucleophilic Substitution Reactions
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde can undergo aromatic nucleophilic substitution reactions, which are essential for introducing various functional groups into the pyrimidine ring. This expands the utility of the compound in creating a diverse array of derivatives for further application in chemical research .
Safety and Hazards
Direcciones Futuras
The future directions for “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Pyrimidines and their derivatives have a wide range of biological activities, making them an important area of study for the development of new drugs .
Propiedades
IUPAC Name |
4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOVOOMPUFQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14160-94-2 | |
| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


